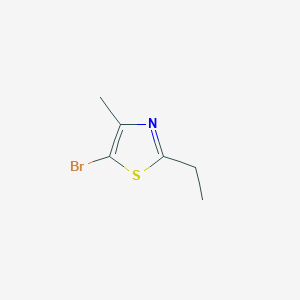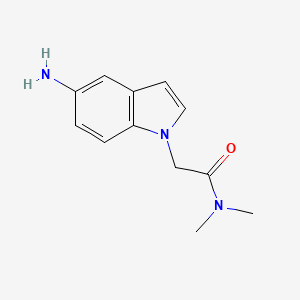
5-Bromo-2-ethyl-4-methylthiazole
Vue d'ensemble
Description
5-Bromo-2-ethyl-4-methylthiazole is a chemical compound with the molecular formula C6H8BrNS . It has a molecular weight of 206.11 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3 . The compound has a density of 1.702g/cm3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 206.11 and a density of 1.702g/cm3 .Applications De Recherche Scientifique
Corrosion Inhibition
Research has demonstrated the efficiency of thiazole derivatives as corrosion inhibitors for metals in acidic environments. For instance, triazole derivatives, closely related to thiazoles, have been studied extensively for their protective effects against metal corrosion in acid media. These studies highlight the potential of thiazole derivatives, including 5-Bromo-2-ethyl-4-methylthiazole, in offering high inhibition efficiency through adsorption and protective film formation on metal surfaces (Lagrenée et al., 2002).
Antimicrobial and Antitumor Activities
Thiazole derivatives are known for their broad spectrum of biological activities. Various studies have synthesized and tested thiazole compounds for their antimicrobial and antitumor properties. For instance, research on the synthesis of thiazole and triazole derivatives has revealed significant antimicrobial activities against a range of pathogens. This indicates the potential of this compound in contributing to the development of new antimicrobial agents (Demirbas et al., 2004).
Photophysical Properties
The structural modification of thiazole derivatives can lead to materials with interesting photophysical properties. Studies involving the direct arylation of thiazole cores have led to compounds with potential applications in optoelectronics and as fluorescent materials. These findings suggest that this compound could serve as a precursor for the synthesis of compounds with valuable photophysical characteristics (Murai et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular functions . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives are known to induce various cellular responses, including cell death, depending on their specific targets .
Propriétés
IUPAC Name |
5-bromo-2-ethyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXCMCDBNNASAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682064 | |
| Record name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863190-90-3 | |
| Record name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)


![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)

![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
